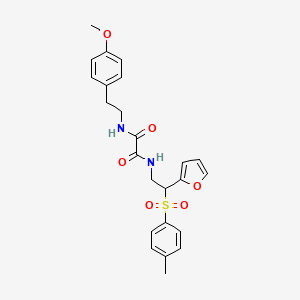

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

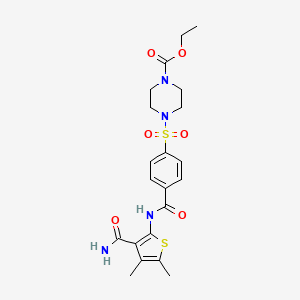

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a tosyl group (a sulfur-containing group derived from toluene) and a methoxyphenethyl group (a phenyl ring with a methoxy and an ethyl group attached). These groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional shape .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the furan ring in the compound is aromatic and may undergo electrophilic aromatic substitution. The tosyl group is a good leaving group and could be displaced by a nucleophile .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure. For example, the presence of the polar tosyl and methoxy groups may increase the compound’s solubility in polar solvents .Scientific Research Applications

A Novel Synthetic Approach to Oxalamides

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. This method yields both anthranilic acid derivatives and oxalamides, marking a significant advancement in the synthesis of these compounds (Mamedov et al., 2016).

Biological and Pharmacological Activities

Furoxan-Based Compounds and Biological Activities

Hoàng Thị Lan explored the synthesis and structure of a range of compounds containing furoxan rings. Notably, furoxan rings are recognized for releasing nitric oxide (NO), which contributes to various biological activities like anti-inflammatory and vasodilator effects. The paper discusses hybrid compounds combining NO-releasing functions with other pharmacophores, some of which are undergoing clinical investigations (Hoàng Thị Lan, 2016).

Catalytic Applications

Enhancement of Catalytic Activity in Cu-Catalyzed Coupling

Bhunia et al. (2017) demonstrated that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a cost-effective and readily available bidentate ligand, significantly promotes the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method showcases broad applicability across various (hetero)aryl bromides and amines, highlighting its potential in synthesizing pharmaceutically relevant building blocks (Bhunia et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONZJZHUZQVIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)

![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)

![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)

![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)

![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)